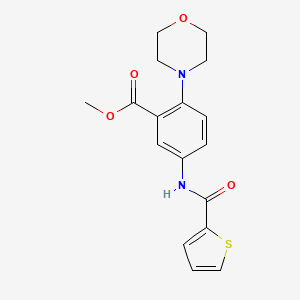
Methyl 2-(morpholin-4-yl)-5-(thiophene-2-amido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(morpholin-4-yl)-5-(thiophene-2-amido)benzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(morpholin-4-yl)-5-(thiophene-2-amido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoate core: The benzoate core can be synthesized through a Friedel-Crafts acylation reaction, where a benzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the morpholine group: The morpholine group can be introduced via nucleophilic substitution reactions. For example, a halogenated benzoate derivative can react with morpholine under basic conditions to form the desired product.
Attachment of the thiophene-2-amido group: The thiophene-2-amido group can be attached through an amide coupling reaction. This involves the reaction of a thiophene-2-carboxylic acid derivative with an amine group on the benzoate core, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(morpholin-4-yl)-5-(thiophene-2-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the compound, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(morpholin-4-yl)-5-(thiophene-2-amido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects. Its unique structure allows for the exploration of various biological activities.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as conductivity or mechanical strength.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Methyl 2-(morpholin-4-yl)-5-(thiophene-2-amido)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target.
Comparison with Similar Compounds
Methyl 2-(morpholin-4-yl)-5-(thiophene-2-amido)benzoate can be compared with similar compounds such as:
Methyl 2-(piperidin-4-yl)-5-(thiophene-2-amido)benzoate: This compound has a piperidine ring instead of a morpholine ring, which may affect its chemical reactivity and biological activity.
Methyl 2-(morpholin-4-yl)-5-(furan-2-amido)benzoate: This compound has a furan ring instead of a thiophene ring, which can influence its electronic properties and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O4S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl 2-morpholin-4-yl-5-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C17H18N2O4S/c1-22-17(21)13-11-12(18-16(20)15-3-2-10-24-15)4-5-14(13)19-6-8-23-9-7-19/h2-5,10-11H,6-9H2,1H3,(H,18,20) |
InChI Key |
WJGGLORJIYGYKB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CS2)N3CCOCC3 |
solubility |
43.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















